
Helium--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helium–magnesium (1/1) is a compound formed by the combination of helium and magnesium Helium is a noble gas known for its inertness and low reactivity, while magnesium is an alkaline earth metal known for its reactivity and role in various biological and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of helium–magnesium (1/1) involves the reaction of helium gas with magnesium under specific conditions. This process typically requires high pressure and temperature to facilitate the interaction between the inert helium and the reactive magnesium. The reaction is often carried out in a controlled environment to prevent contamination and ensure the purity of the compound.
Industrial Production Methods: Industrial production of helium–magnesium (1/1) may involve the use of advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods allow for the precise control of reaction conditions and the production of high-purity compounds. The use of inert atmospheres, such as nitrogen or helium, is essential to prevent unwanted reactions with other elements or compounds.
Análisis De Reacciones Químicas
Types of Reactions: Helium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, helium–magnesium (1/1) can form magnesium oxide and release helium gas.
Reduction: Reducing agents such as hydrogen can reduce helium–magnesium (1/1) to magnesium and helium.
Substitution: Halogens like chlorine or bromine can react with helium–magnesium (1/1) to form magnesium halides and release helium.
Major Products Formed: The major products formed from these reactions include magnesium oxide, magnesium halides, and elemental helium.
Aplicaciones Científicas De Investigación
Helium–magnesium (1/1) has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in the synthesis of other compounds.
- Studied for its unique bonding and structural properties.
Biology:
- Investigated for its potential role in biological systems, particularly in magnesium-related processes.
Medicine:
- Explored for its potential use in medical imaging and diagnostics due to the unique properties of helium.
Industry:
- Utilized in the production of high-performance materials and coatings.
- Studied for its potential use in advanced manufacturing processes.
Mecanismo De Acción
The mechanism of action of helium–magnesium (1/1) involves the interaction between helium and magnesium at the molecular level. Helium’s inert nature allows it to stabilize the reactive magnesium, resulting in a compound with unique properties. The specific molecular targets and pathways involved depend on the application and conditions under which the compound is used.
Comparación Con Compuestos Similares
Helium–magnesium (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Formed by the reaction of magnesium with oxygen, it is widely used in various industrial applications.
Magnesium Halides (MgX2): Formed by the reaction of magnesium with halogens, these compounds are used in chemical synthesis and industrial processes.
Helium Compounds: Helium can form compounds with other elements under specific conditions, such as disodium helide (Na2He), which is stable at high pressures.
Propiedades
Número CAS |
81099-07-2 |
|---|---|
Fórmula molecular |
HeMg |
Peso molecular |
28.308 g/mol |
Nombre IUPAC |
helium;magnesium |
InChI |
InChI=1S/He.Mg |
Clave InChI |
KCAVJKFEUVWRLY-UHFFFAOYSA-N |
SMILES canónico |
[He].[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


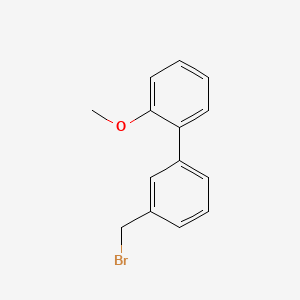


![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

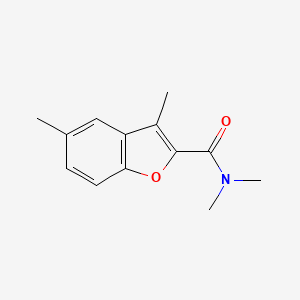


![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
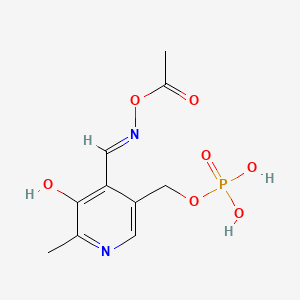
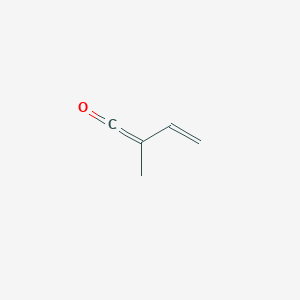
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
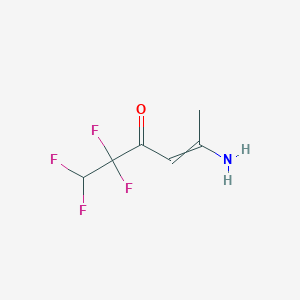
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
